Absence of Published Head-to-Head Differentiation Data: A Critical Evidence Gap for Procurement Decisions
A systematic search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, BindingDB, Chem-Space) reveals that no published study directly compares the biological activity, solubility, stability, or synthetic efficiency of tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate against defined structural analogs under identical experimental conditions. The publicly available BindingDB entry BDBM50531349 (CHEMBL4451082) is often mis-associated with this CAS number in search results; however, the registered SMILES corresponds to a structurally unrelated HDAC inhibitor scaffold, and the reported IC50 values (12 nM against HDAC6, >100,000 nM against HDAC1/2) are not attributable to this compound [1]. Vendor technical datasheets confirm identity and purity (>=98%) but provide no differential activity data against comparators .
| Evidence Dimension | Availability of head-to-head comparative data vs. closest structural analogs (e.g., 3-(Boc-aminomethyl)-6-methoxy-1,3-dihydro-indol-2-one, 3-(Boc-aminomethyl)-1-methyl-1,3-dihydro-indol-2-one, or N-Boc oxindole derivatives with alternative C3 substitution) |
|---|---|
| Target Compound Data | No published comparative data identified |
| Comparator Or Baseline | No published comparative data identified for any named analog |
| Quantified Difference | Not quantifiable based on current evidence |
| Conditions | Systematic literature search (January 2026) across PubMed, Google Patents, BindingDB, and non-excluded vendor databases |
Why This Matters
Procurement decisions based on assumed differentiation are unsupported; users must generate their own comparative data in the intended synthetic or biological context.
- [1] BindingDB. Entry BDBM50531349 / CHEMBL4451082. IC50 data for a structurally distinct HDAC inhibitor often incorrectly linked to CAS 1086392-48-4 in search engines. View Source
